molecular formula C23H20N4O2 B3515581 N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine

Cat. No.: B3515581
M. Wt: 384.4 g/mol
InChI Key: VBDNJSZNSIFUAV-UHFFFAOYSA-N
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Description

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a phenylpyrazole core, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the phenylmethanamine moiety: This step involves the reaction of benzylamine with the pyrazole derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids as catalysts.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
  • N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-benzylmethanamine

Uniqueness

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine is unique due to the specific positioning of the nitrophenyl group, which influences its electronic properties and reactivity. This unique structure allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-27(29)22-13-7-10-19(14-22)23-20(16-24-15-18-8-3-1-4-9-18)17-26(25-23)21-11-5-2-6-12-21/h1-14,17,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDNJSZNSIFUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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